N-((1-(thiophen-3-yl)cyclopentyl)methyl)-2-(o-tolyloxy)acetamide
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Description
N-((1-(thiophen-3-yl)cyclopentyl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H23NO2S and its molecular weight is 329.46. The purity is usually 95%.
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Biological Activity
N-((1-(thiophen-3-yl)cyclopentyl)methyl)-2-(o-tolyloxy)acetamide, commonly referred to as TPCA-1, has garnered attention in the field of medicinal chemistry due to its selective inhibition of nuclear factor kappa B (NF-κB) activation. This compound is structurally characterized by a thiophene ring, a cyclopentyl group, and an o-tolyloxy acetamide moiety, which contribute to its unique biological properties.
- Molecular Formula : C19H23NO2S
- Molecular Weight : 329.46 g/mol
- CAS Number : 2034451-44-8
- Appearance : White to off-white crystalline powder
- Melting Point : 191-193°C
- Solubility : Soluble in DMSO, ethanol, and methanol
TPCA-1 functions primarily as an NF-κB inhibitor. NF-κB is a transcription factor involved in regulating immune response, inflammation, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. TPCA-1 inhibits the phosphorylation and degradation of IκBα, preventing the translocation of NF-κB to the nucleus and thereby inhibiting its transcriptional activity .
Anticancer Properties
Research has demonstrated that TPCA-1 exhibits significant anticancer activity through its ability to modulate various signaling pathways associated with tumor growth and metastasis. In vitro studies have shown that TPCA-1 can induce apoptosis in cancer cell lines by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic proteins like Bax .
Anti-inflammatory Effects
In addition to its anticancer properties, TPCA-1 has been shown to exert anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This makes it a potential therapeutic agent for conditions characterized by chronic inflammation .
Case Studies
- Leukemia Research : A study explored the cytotoxic effects of TPCA-1 on leukemia cells, revealing that it effectively inhibited cell proliferation and induced apoptosis through NF-κB pathway modulation. The compound showed enhanced efficacy when combined with other chemotherapeutic agents .
- Colitis Model : In a murine model of colitis, TPCA-1 administration resulted in reduced disease severity and inflammation markers. Histological analysis indicated significant improvement in colon tissue integrity compared to untreated controls.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Mechanism of Action | Biological Activity |
---|---|---|---|
TPCA-1 | TPCA | NF-κB Inhibition | Anticancer, Anti-inflammatory |
Compound A | Similar | NF-κB Inhibition | Anticancer |
Compound B | Similar | Apoptosis Induction | Antiviral |
Future Directions
Research into this compound is ongoing, with potential applications extending beyond cancer therapy to include autoimmune diseases and chronic inflammatory conditions. Further studies are needed to elucidate its full pharmacological profile and optimize its therapeutic use.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-15-6-2-3-7-17(15)22-12-18(21)20-14-19(9-4-5-10-19)16-8-11-23-13-16/h2-3,6-8,11,13H,4-5,9-10,12,14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYNNTJRSFSKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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